[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
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Description
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known for its unique properties, which make it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : An efficient synthesis method for closely related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrates the importance of regioselective reactions and nucleophilic substitutions in producing key intermediates for pharmaceuticals, highlighting the versatility of fluoro- and bromo- substituted compounds in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
Molecular Modification for Drug Development : Exploration of fluorinated amide substituents in the development of potent, orally active pharmaceuticals showcases the critical role of structural modifications in enhancing drug efficacy, where fluorine plays a key role in modifying pharmacokinetic properties (Jacobs et al., 1994).
Chiral Separation Technologies : The use of fluoro- and bromo-substituted phenylcarbamates of cellulose and amylose as chiral stationary phases in high-performance liquid chromatography (HPLC) underlines the significance of halogenated compounds in enabling the enantioseparation of pharmaceuticals, thus contributing to the production of enantiomerically pure drugs (Chankvetadze et al., 1997).
Chemical Analysis and Drug Development
Analytical Applications : The synthesis and use of similar fluorinated and brominated compounds in analytical chemistry, such as in the development of highly sensitive fluorogenic reagents for HPLC, illustrate their utility in enhancing the detection sensitivity and specificity for carboxylic acids, pivotal in pharmaceutical analysis (Yamaguchi et al., 1985).
Advancements in Medicinal Chemistry : The development of new methodologies for the synthesis of fluorine-containing compounds, like the one-pot synthesis techniques, demonstrates the ongoing innovations in creating more efficient and selective synthetic routes, essential for the rapid development of new drugs (Ramarao et al., 2004).
Properties
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO4/c1-8-2-3-9(6-10(8)16)17-13(18)7-20-14(19)11-4-5-12(15)21-11/h2-6H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDIHXNSVYBFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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